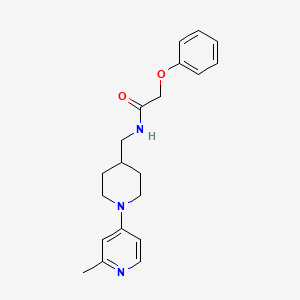

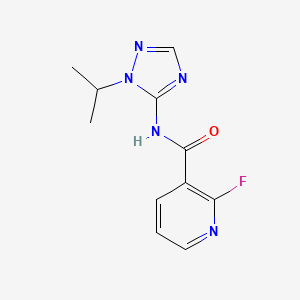

![molecular formula C16H14ClNO2S2 B2758134 6-chloro-4-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzothiazine CAS No. 1089548-86-6](/img/structure/B2758134.png)

6-chloro-4-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzothiazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-4-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzothiazine is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound is also known as Dihydrochloride, and it belongs to a class of compounds known as benzothiazines. In

Scientific Research Applications

Analytical Techniques in Identifying Impurities

In the pharmaceutical industry, identifying impurities in drug substances is crucial for ensuring safety and efficacy. A study by Fang et al. (2001) developed an analytical high-pressure liquid chromatography method for identifying a specific impurity in hydrochlorothiazide, a related benzothiadiazine derivative. This impurity was analyzed through a combination of solid phase extraction and reverse-phase high-pressure liquid chromatography, further identified using a range of analytical techniques including hydrolysis, ultraviolet spectroscopy, liquid chromatography/mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy (Fang et al., 2001).

High-Pressure Structural Studies

The structural behavior of chlorothiazide, a compound structurally similar to 6-chloro-4-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzothiazine, under high-pressure conditions was investigated using single-crystal and powder X-ray diffraction by Oswald et al. (2010). Their research identified an isosymmetric phase transition to a second polymorph at 4.4 GPa, providing insights into the structural adaptability of benzothiadiazine derivatives under varying pressures (Oswald et al., 2010).

Nitrosation and Binding Modes

Simonov et al. (2005) explored the nitrosation of hydrochlorothiazide to its N-nitroso-derivative and its binding modes with macrocycles possessing an 18-membered crown ether cavity. The study highlighted the influence of the nitroso-group on the binding mode and crystal packing, contributing to the understanding of molecular interactions involving benzothiadiazine derivatives (Simonov et al., 2005).

Crystal Structure Analysis

Research into the crystal structure of polythiazide, a benzothiadiazine derivative, by Gelbrich et al. (2010) revealed a two-dimensional network of hydrogen-bonded molecules. This study provided detailed insights into the molecular conformation and interactions within the crystal lattice, which is essential for understanding the physical and chemical properties of such compounds (Gelbrich et al., 2010).

Carbonic Anhydrase Inhibitory Action

Carta and Supuran (2013) reviewed the benzothiadiazines, including hydrochlorothiazide, for their carbonic anhydrase inhibitory action. These compounds were shown to possess activity against specific isoforms involved in pathologies such as obesity, cancer, epilepsy, and hypertension, demonstrating the potential therapeutic applications of benzothiadiazine derivatives beyond their diuretic and antihypertensive uses (Carta & Supuran, 2013).

properties

IUPAC Name |

6-chloro-4-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzothiazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO2S2/c17-14-6-7-16-15(12-14)18(9-10-21-16)22(19,20)11-8-13-4-2-1-3-5-13/h1-8,11-12H,9-10H2/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYYTNXFMZKUGA-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(N1S(=O)(=O)C=CC3=CC=CC=C3)C=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC2=C(N1S(=O)(=O)/C=C/C3=CC=CC=C3)C=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Aminoethyl)amino]pyridine-3-carbonitrile hydrochloride](/img/structure/B2758065.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2758067.png)

![N-[2-(2,2-Dimethyl-3H-1,4-benzoxazin-4-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2758069.png)

![3-((4-bromophenyl)sulfonyl)-N-phenethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2758071.png)

![N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2758073.png)

![N-Ethyl-2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B2758074.png)